1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene is an organic compound characterized by the presence of a methoxyphenoxy group, a hexoxy chain, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene typically involves the following steps:
Formation of the Hexoxy Chain: The hexoxy chain can be synthesized through the reaction of hexanol with an appropriate halogenating agent, such as thionyl chloride, to form hexyl chloride.
Attachment of the Methoxyphenoxy Group: The hexyl chloride is then reacted with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to form 6-(4-methoxyphenoxy)hexanol.
Nitration: The final step involves the nitration of the benzene ring. This can be achieved by reacting 6-(4-methoxyphenoxy)hexanol with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-formyl-6-(4-methoxyphenoxy)hexoxybenzene or 4-carboxy-6-(4-methoxyphenoxy)hexoxybenzene.
Reduction: Formation of 1-[6-(4-Methoxyphenoxy)hexoxy]-4-aminobenzene.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as thermal stability and flame resistance.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxyphenoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-[6-(4-Methoxyphenoxy)hexoxy]-4-nitrobenzene can be compared with other similar compounds, such as:
6-(4-Methoxyphenoxy)-1-hexanethiol: This compound has a thiol group instead of a nitro group, which can lead to different reactivity and applications.
1-Methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene: This compound has a similar structure but with variations in the positioning of functional groups, affecting its chemical properties and applications.
Properties
IUPAC Name |
1-[6-(4-methoxyphenoxy)hexoxy]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-23-17-10-12-19(13-11-17)25-15-5-3-2-4-14-24-18-8-6-16(7-9-18)20(21)22/h6-13H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRVVPQKNCSGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.